Desmethyl Boc-Cyclobenzaprine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desmethyl Boc-Cyclobenzaprine is a derivative of Cyclobenzaprine, a centrally acting muscle relaxant. Cyclobenzaprine is commonly used to treat muscle spasms associated with acute musculoskeletal conditions. This compound is a protected metabolite of Cyclobenzaprine, often used in research and analytical studies .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Boc-Cyclobenzaprine typically involves the protection of the amine group in Cyclobenzaprine followed by demethylation. The Boc (tert-butoxycarbonyl) group is used to protect the amine group during the reaction. The demethylation process can be achieved using various reagents such as boron tribromide or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products .

化学反応の分析

Types of Reactions

Desmethyl Boc-Cyclobenzaprine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学的研究の応用

Desmethyl Boc-Cyclobenzaprine has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Cyclobenzaprine and its metabolites.

Biology: Studied for its effects on muscle relaxation and its potential therapeutic applications.

Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the treatment of muscle spasms.

Industry: Utilized in the development of new formulations and drug delivery systems.

作用機序

The exact mechanism of action of Desmethyl Boc-Cyclobenzaprine is not fully understood. it is believed to act similarly to Cyclobenzaprine by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system. This leads to a reduction in muscle spasms and pain. The compound primarily targets the brainstem and influences both gamma and alpha motor neurons .

類似化合物との比較

Similar Compounds

Cyclobenzaprine: The parent compound, used as a muscle relaxant.

Norcyclobenzaprine: A metabolite of Cyclobenzaprine with similar pharmacological properties.

Amitriptyline: A tricyclic antidepressant structurally similar to Cyclobenzaprine

Uniqueness

Desmethyl Boc-Cyclobenzaprine is unique due to its protected amine group, which allows for specific analytical and synthetic applications. Its stability and reactivity make it a valuable compound in research and industrial settings .

生物活性

Desmethyl Boc-cyclobenzaprine is a derivative of cyclobenzaprine, a muscle relaxant commonly used for the treatment of muscle spasms. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and relevant case studies.

Overview of Cyclobenzaprine

Cyclobenzaprine acts primarily as a central nervous system depressant, reducing muscle hyperactivity. It is structurally related to tricyclic antidepressants and exhibits similar pharmacological effects. The drug is not directly effective at the neuromuscular junction but influences motor activity through central mechanisms. Its pharmacokinetics involves extensive metabolism and variable elimination half-lives, which can affect dosing in different populations.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its parent compound, cyclobenzaprine. Key pharmacokinetic parameters include:

- Bioavailability: Approximately 33% to 55% for cyclobenzaprine, suggesting that desmethyl derivatives may exhibit similar absorption characteristics.

- Plasma Protein Binding: Cyclobenzaprine is highly bound to plasma proteins (about 93%), which may also apply to its metabolites.

- Metabolism: Predominantly metabolized by cytochrome P450 enzymes (CYP3A4 and CYP1A2), leading to glucuronide excretion via the kidneys.

- Half-Life: The effective half-life for cyclobenzaprine ranges from 8 to 37 hours, with variations noted in elderly patients and those with hepatic impairment .

This compound likely shares similar mechanisms with cyclobenzaprine, primarily acting at the brain stem and spinal cord levels. Its effects on motor systems include:

- Reduction of Tonic Somatic Motor Activity: Influences both gamma (γ) and alpha (α) motor systems.

- Sedative Effects: Similar to tricyclic antidepressants, it may exhibit sedative properties due to its central action .

Case Studies and Research Findings

Several studies have investigated the effects and pharmacokinetics of cyclobenzaprine, providing insights into its biological activity:

- Pharmacokinetics in Special Populations:

- Bioequivalence Studies:

- Animal Studies:

Summary Table of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 33% - 55% |

| Plasma Protein Binding | ~93% |

| Metabolism | CYP3A4, CYP1A2 |

| Elimination Half-Life | 8 - 37 hours |

| Clearance | ~0.689 L/min |

特性

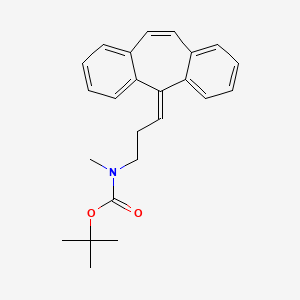

IUPAC Name |

tert-butyl N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO2/c1-24(2,3)27-23(26)25(4)17-9-14-22-20-12-7-5-10-18(20)15-16-19-11-6-8-13-21(19)22/h5-8,10-16H,9,17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZTVRMGHLWCSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747549 |

Source

|

| Record name | tert-Butyl [3-(5H-dibenzo[a,d][7]annulen-5-ylidene)propyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-04-3 |

Source

|

| Record name | tert-Butyl [3-(5H-dibenzo[a,d][7]annulen-5-ylidene)propyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。